molecular formula C18H32Sn B1297740 Tributylphenyltin CAS No. 960-16-7

Tributylphenyltin

Cat. No.: B1297740
CAS No.: 960-16-7
M. Wt: 367.2 g/mol
InChI Key: SYUVAXDZVWPKSI-UHFFFAOYSA-N
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Description

Tributylphenyltin, also known as phenyltributylstannane, is an organotin compound with the chemical formula C18H32Sn. It is a clear, colorless to light yellow liquid that is sparingly soluble in water. This compound is primarily used in chemical research and has various applications in different scientific fields .

Preparation Methods

Tributylphenyltin can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with tributyltin chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture sensitivity . The general reaction is as follows:

C6H5MgBr+(C4H9)3SnClC6H5Sn(C4H9)3+MgClBr\text{C}_6\text{H}_5\text{MgBr} + \text{(C}_4\text{H}_9)_3\text{SnCl} \rightarrow \text{C}_6\text{H}_5\text{Sn(C}_4\text{H}_9)_3 + \text{MgClBr} C6​H5​MgBr+(C4​H9​)3​SnCl→C6​H5​Sn(C4​H9​)3​+MgClBr

Industrial production methods may involve similar reactions but are scaled up and optimized for higher yields and purity .

Chemical Reactions Analysis

Tributylphenyltin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: This compound can undergo

Properties

IUPAC Name

tributyl(phenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUVAXDZVWPKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242077
Record name Stannane, tributylphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Tributylphenyltin
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CAS No.

960-16-7
Record name Stannane, tributylphenyl-
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Record name Stannane, tributylphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-n-butylphenyltin;Tributylphenyltin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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